2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Historical Context of Benzothiazole and Oxadiazole in Medicinal Chemistry
Benzothiazole derivatives have been integral to medicinal chemistry since their discovery in 1887 by A. W. Hofmann, with early applications in dye manufacturing and flavor compounds. By the mid-20th century, their pharmacological potential became evident, particularly in antimicrobial and anticancer therapies. The benzothiazole scaffold’s planar structure enables π-π stacking interactions with biological targets, enhancing binding affinity. Parallelly, oxadiazoles emerged as bioisosteres for esters and amides due to their metabolic stability. The 1,2,4-oxadiazole isomer gained prominence after the 1960s introduction of Oxolamine, a cough suppressant, marking the first clinical application of this heterocycle. These two frameworks have since been leveraged independently across therapeutic areas, including diabetes, inflammation, and infectious diseases.
Rationale for Molecular Hybridization Strategy
Hybridization of benzothiazole and 1,2,4-oxadiazole scaffolds addresses limitations in monocyclic drug candidates, such as poor bioavailability and target selectivity. The strategy capitalizes on synergistic effects: benzothiazoles contribute rigid aromaticity for target engagement, while 1,2,4-oxadiazoles improve solubility and metabolic resistance through hydrogen-bonding capabilities. For instance, benzothiazole-1,3,4-oxadiazole hybrids demonstrated enhanced α-glucosidase inhibition (IC₅₀ = 0.21 µM) compared to acarbose (IC₅₀ = 18.5 µM). This approach also mitigates toxicity by optimizing electronic and steric profiles, as seen in trifluoromethyl-substituted derivatives.
Significance of Trifluoromethyl-Substituted Benzothiazoles in Research
Trifluoromethyl (-CF₃) groups at the 4-position of benzothiazoles enhance lipophilicity (logP +0.5–1.2) and electron-withdrawing effects, modulating pharmacokinetic and pharmacodynamic properties. The -CF₃ group’s steric bulk and electronegativity improve binding to hydrophobic enzyme pockets, as evidenced by 4-(trifluoromethyl)benzothiazole derivatives showing 5-fold greater PPAR-γ activation than non-fluorinated analogs. Fluorine’s inductive effect also stabilizes adjacent pharmacophores against oxidative degradation, extending half-life in vivo.
Importance of 1,2,4-Oxadiazole Scaffold in Bioactive Molecules
The 1,2,4-oxadiazole ring serves as a versatile bioisostere, replacing labile ester or amide groups while maintaining hydrogen-bonding capacity. Its synthetic accessibility via amidoxime cyclization enables rapid diversification (Table 1).
Table 1: Synthetic Routes for 1,2,4-Oxadiazole Derivatives
| Method | Substrates | Yield (%) | Applications |
|---|---|---|---|
| Amidoxime cyclization | Acyl chlorides | 60–85 | Antimicrobial agents |
| Nitrile oxide coupling | Alkenes | 45–70 | Anticancer hybrids |
The scaffold’s dipole moment (2.1–2.5 D) facilitates interactions with polar enzyme residues, as observed in orexin receptor antagonists (Kᵢ = 12 nM).
Conceptual Framework for Structure-Activity Relationships
Critical substituents in 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide include:
- Trifluoromethyl group : Enhances target affinity and metabolic stability.
- 1,2,4-Oxadiazole-phenyl moiety : Mediates π-cation interactions with catalytic lysine residues.
- Acetamide linker : Balances rigidity and flexibility for optimal binding pocket accommodation.
Molecular docking studies reveal that the trifluoromethyl group occupies hydrophobic subpockets in PPAR-γ (ΔG = −9.2 kcal/mol), while the oxadiazole ring forms hydrogen bonds with Ser289 (2.1 Å). This multi-modal interaction profile underscores the hybrid’s potential as a multi-target therapeutic agent.
Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2S/c1-28(19-26-17-13(20(21,22)23)8-5-9-14(17)31-19)11-15(29)24-10-16-25-18(27-30-16)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYJSHDPMGKYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the oxadiazole ring: This can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the benzo[d]thiazole and oxadiazole moieties through appropriate linkers under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from -78°C to room temperature).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity. In one study, a series of thiazole-based compounds exhibited IC50 values in the micromolar range against human lung adenocarcinoma cells (A549) and other cancer types .
The specific compound has not been extensively studied in isolation; however, it shares structural similarities with other thiazole derivatives known for their anticancer properties. The presence of the trifluoromethyl group is believed to enhance biological activity by increasing lipophilicity and cellular uptake .
Antimicrobial Properties
The thiazole moiety is also recognized for its antimicrobial activity. Compounds similar to 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, quinazolinone derivatives linked to thiazoles demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . This suggests that the compound may hold promise as an antimicrobial agent.
Other Pharmacological Applications
Beyond anticancer and antimicrobial activities, compounds featuring thiazole and oxadiazole structures are being explored for a variety of pharmacological effects:
- Anti-inflammatory Agents : Certain thiazole derivatives have shown potential as anti-inflammatory agents in preclinical studies.
- Antitubercular Activity : Research indicates that some thiazole-based compounds exhibit activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis .
- Anticonvulsant Properties : There is emerging evidence that thiazole derivatives could serve as anticonvulsant agents, providing a new avenue for epilepsy treatment .
Case Studies and Research Findings
To provide a comprehensive understanding of the compound's applications, several case studies have been summarized below:
Mechanism of Action
The mechanism of action of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The benzo[d]thiazole and oxadiazole moieties contribute to the compound’s binding affinity and specificity towards these targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]Thiazole Moieties
- Compound 5d () : A benzothiazole derivative with a spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one group. Unlike the target compound, it lacks a trifluoromethyl group but shows potent anti-inflammatory activity (IC₅₀ ~10 µg/mL). The oxadiazole-thiazole hybrid structure in 5d highlights the role of heterocycles in modulating activity .
- N-(4-Phenyl-2-Thiazolyl)Acetamide () : A simpler thiazole-acetamide lacking the benzo[d]thiazole and oxadiazole components. Its reduced complexity correlates with lower reported bioactivity, emphasizing the importance of the trifluoromethyl-benzo[d]thiazole motif in enhancing target binding .
Trifluoromethyl-Substituted Analogues
- 2-Chloro-N-(4-Trifluoromethyl Phenyl)Acetamide (): Shares the trifluoromethylphenyl group but lacks the benzo[d]thiazole and oxadiazole rings.
Oxadiazole/Triazole-Containing Analogues
- Compound 9c () : A thiazole-triazole-acetamide hybrid with a benzimidazole core. Docking studies reveal its binding to α-glucosidase (similar to acarbose), suggesting that the oxadiazole in the target compound may similarly enhance interactions with polar residues in enzymes .
- 2-[(4-Amino-5-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-[5-(2-Chlorobenzyl)-1,3-Thiazol-2-yl]Acetamide (): Features a triazole-thiazole scaffold. Its antibacterial activity (MIC ~8 µg/mL) underscores the synergistic effect of nitrogen-rich heterocycles, which the target compound’s oxadiazole may replicate .
Pharmacological and Physicochemical Comparison
Table 1: Key Structural and Bioactivity Differences
Table 2: Spectral Data Comparison (¹H NMR Shifts)
Biological Activity
The compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its chemical structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.43 g/mol. The structure features a thiazole ring and an oxadiazole moiety, both of which are known to contribute to various biological activities.
Biological Activity Overview
Research has indicated that compounds containing thiazole and oxadiazole rings exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific biological activities of this compound are summarized below.
Anticancer Activity
Studies have shown that derivatives of thiazole and oxadiazole can have potent anticancer effects. For instance, compounds similar to the one have demonstrated cytotoxicity against various cancer cell lines:
The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which is often correlated with increased cellular uptake and activity against tumor cells.
Antimicrobial Activity
The compound's thiazole moiety has been linked to antimicrobial properties. In comparative studies, compounds with similar structures exhibited significant activity against various pathogens:
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival proteins such as Bcl-2 .
Case Studies
Several studies have explored the efficacy of similar compounds in vivo:
- Study on Antitumor Efficacy : A study conducted on mice bearing A549 tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05). The observed mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL, suggesting strong potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
- Methodology :
- The compound can be synthesized via a multi-step approach:
Thiazole core formation : React 2-amino-4-(trifluoromethyl)benzothiazole with methylamine under nucleophilic substitution conditions to introduce the methylamino group .
Oxadiazole synthesis : Prepare 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde via cyclization of benzamide derivatives with hydroxylamine, followed by aldehyde functionalization .
Acetamide coupling : Use chloroacetyl chloride to link the thiazole and oxadiazole moieties in the presence of triethylamine (Et₃N) in dioxane, followed by recrystallization .
- Purity validation : Confirm via HPLC (≥95% purity) and structural elucidation using HRMS and ¹H/¹³C-NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key techniques :
- HRMS : For exact mass determination of the molecular ion (e.g., [M+H]⁺) .
- ¹H and ¹³C-NMR : To confirm substituent positions (e.g., trifluoromethyl protons at δ 4.1–4.3 ppm, oxadiazole carbons at δ 160–165 ppm) .
- FT-IR : To identify amide C=O stretches (~1650–1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
Q. What preliminary biological screening approaches are appropriate for this compound?
- Screening protocols :
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- SAR strategies :
- Substituent variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on receptor binding .
- Linker modification : Test acetamide vs. propionamide linkers to evaluate steric effects .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole and compare pharmacokinetic properties .
Q. What computational methods predict binding affinity to target proteins (e.g., kinases)?
- In silico approaches :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxadiazole nitrogen) and hydrophobic regions .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Troubleshooting steps :
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
- Orthogonal validation : Confirm results using alternative methods (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) .
- Metabolic stability : Test compound degradation in liver microsomes to rule out false negatives .
Q. What strategies improve synthetic yield during scale-up?
- Optimization methods :
- Design of Experiments (DoE) : Use response surface methodology to optimize solvent (e.g., DMF vs. THF), temperature (60–80°C), and catalyst (e.g., Pd/C vs. CuI) .
- Flow chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions .
Q. Which in vitro models are suitable for evaluating neuroprotective effects?
- Experimental models :
- Oxidative stress assays : Treat SH-SY5Y neuronal cells with H₂O₂ and measure viability via Calcein-AM staining .
- Mitochondrial function : Assess ROS levels using DCFH-DA fluorescence and mitochondrial membrane potential via JC-1 dye .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
